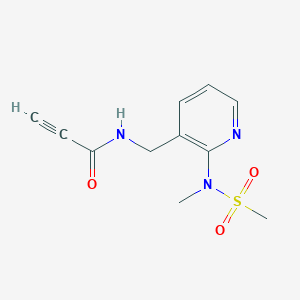

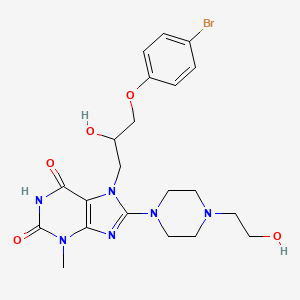

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide” were not found, there are related studies that might provide insights. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study reported a simple and effective method for the synthesis of substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, there are related studies that might provide insights. For instance, a study reported the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications

Electrochemical and Spectroscopic Applications

Nonaqueous Capillary Electrophoresis : A study developed nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)propiolamide, indicating its relevance in quality control and analytical chemistry (Ye et al., 2012).

Infrared Spectroscopy of Sulfonamide Derivatives : Research on the infrared spectra of sulfonamide derivatives, including pyridine and pyrimidine derivatives, highlights the importance of these compounds in understanding the electronic effects and bonding characteristics in sulfonamides (Uno et al., 1963).

Synthesis and Biological Evaluation

Histone Deacetylase Inhibition : The compound MGCD0103, structurally related to this compound, was discovered as an orally active histone deacetylase inhibitor, showing potential as an anticancer drug (Zhou et al., 2008).

Antimicrobial Polyamides : New nanosized aromatic polyamides containing amido- and sulfonamidopyrimidines pendant structures have been synthesized, demonstrating significant antimicrobial properties and potential for biomedical applications (Hassan et al., 2015).

Materials Science and Chemistry

- Electrochemical Behavior of Polyamides : A study explored the electrochemical behavior of new polyamides containing disulfide bonds and pyridine rings, indicating the application of these materials in organic electrolyte solutions and potential use in energy storage devices (Tsutsumi et al., 1996).

properties

IUPAC Name |

N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]prop-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-4-10(15)13-8-9-6-5-7-12-11(9)14(2)18(3,16)17/h1,5-7H,8H2,2-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLZYZQWZUDCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC(=O)C#C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2845890.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2845894.png)

![ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2845895.png)

![2-chloro-N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2845897.png)

![4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2845903.png)

![11-(4-Butoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2845909.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide](/img/structure/B2845912.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide](/img/structure/B2845913.png)